3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile
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Overview
Description
3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile is a synthetic organic compound characterized by the presence of two 4-chlorobenzylthio groups attached to a 4-isothiazolecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with a thiol derivative in the presence of a base to form the 4-chlorobenzylthio intermediate. This intermediate is then reacted with a suitable isothiazolecarbonitrile precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis((4-chlorobenzyl)thio)-1,2,4-thiadiazole: Similar structure but with a thiadiazole core instead of an isothiazolecarbonitrile core.
4-Chlorobenzylthio derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-bis[(4-chlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHIWXAUKRTKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252725-31-8 |
Source
|
Record name | 3,5-BIS((4-CHLOROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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